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molecular formula C8H8N2O B070128 5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 183208-36-8

5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B070128
M. Wt: 148.16 g/mol
InChI Key: AFUFCCUQHGSNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06667304B2

Procedure details

Under an argon atmosphere and in an anhydrous medium, 1 g (5.07 mmol) of the compound obtained in Step C is dissolved in a mixture of 25 ml of N,N-dimethylformamide and 22 ml of methanol; 6.86 g (126.75 mmol) of sodium methanolate and 1.43 g (10.30 mmol) of copper (I) bromide are added at room temperature. The mixture is heated at reflux for 3 hours. After removal of the solvents by evaporation, the residue is taken up in water and ethyl acetate and then filtered over Celite. The organic phase is washed with water, dried over magnesium sulphate and evaporated to yield a solid, which is purified by flash chromatography over silica gel (eluant:petroleum ether/ethyl acetate, 7:3). The title compound is obtained in the form of a brown solid.
Name
compound
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
sodium methanolate
Quantity
6.86 g
Type
reactant
Reaction Step Two
Name
copper (I) bromide
Quantity
1.43 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=CC=CC=1CN1[C:13]2[C:8](=[N:9][C:10]([O:14][CH3:15])=[CH:11][CH:12]=2)C=C1.C[O-].[Na+].C[N:24]([CH3:27])[CH:25]=O>CO.[Cu]Br>[CH3:15][O:14][C:10]1[CH:11]=[C:12]2[CH:13]=[CH:8][NH:9][C:27]2=[N:24][CH:25]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
1 g
Type
reactant
Smiles
BrC1=C(CN2C=CC3=NC(=CC=C32)OC)C=CC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
22 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methanolate
Quantity
6.86 g
Type
reactant
Smiles
C[O-].[Na+]
Name
copper (I) bromide
Quantity
1.43 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvents
CUSTOM
Type
CUSTOM
Details
by evaporation
FILTRATION
Type
FILTRATION
Details
ethyl acetate and then filtered over Celite
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a solid, which
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography over silica gel (eluant:petroleum ether/ethyl acetate, 7:3)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=NC1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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